molecular formula C7H11NO2 B13150058 2-Amino-2-(5-methylfuran-2-yl)ethanol

2-Amino-2-(5-methylfuran-2-yl)ethanol

Cat. No.: B13150058
M. Wt: 141.17 g/mol
InChI Key: ODENOPAPQCXEKD-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylfuran-2-yl)ethanol is an organic compound with the molecular formula C7H11NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methylfuran-2-yl)ethanol typically involves the reaction of 5-methylfurfural with aminoguanidine nitrate in the presence of ethanol and water. The reaction mixture is heated and stirred for several hours, followed by cooling to room temperature to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methylfuran-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include 5-methylfurfural derivatives.

    Reduction: Products may include 2-(5-methylfuran-2-yl)ethanol.

    Substitution: Products may include various substituted amines and alcohols.

Scientific Research Applications

2-Amino-2-(5-methylfuran-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylfuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol:

    2-Amino-1-ethanol: Another analog with a similar structure but different substitution pattern.

Uniqueness

2-Amino-2-(5-methylfuran-2-yl)ethanol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in π-π interactions and other non-covalent interactions, making this compound particularly interesting for research and industrial applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-2-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3

InChI Key

ODENOPAPQCXEKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CO)N

Origin of Product

United States

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